Tembotrione

描述

替莫三酮是一种后出苗除草剂,属于三酮类除草剂。它主要用于防治玉米田中的阔叶杂草和禾本科杂草。 由拜耳作物科学公司开发,替莫三酮以其高选择性和内吸作用而闻名,使其成为农业中杂草管理的有效解决方案 .

准备方法

合成路线和反应条件: 替莫三酮的合成涉及多个关键步骤。一种常见的方法包括将 2,2,2-三氟乙醇钠与 2-氯-3-溴乙基-4-甲基磺酰丙基甲基苯甲酸酯反应。 该反应生成 2-氯-3-三氟乙氧基甲基-4-甲基磺酰氯苯甲酸,然后与 1,3-环己二酮缩合重排生成替莫三酮 .

工业生产方法: 替莫三酮的工业生产通常采用高效液相色谱 (HPLC) 进行纯化。 该工艺包括使用乙腈和磷酸作为试剂,在 284 nm 处进行紫外检测以确保最终产品的纯度 .

化学反应分析

反应类型: 替莫三酮会发生各种化学反应,包括水解、光解和土壤降解。它在酸性、中性和碱性条件下稳定,半衰期在 231 到 289 天之间。 光解半衰期根据 pH 值和土壤条件不同,在 76 到 158 天之间变化 .

常用试剂和条件: 替莫三酮反应中常用的试剂包括二氯甲烷、乙腈和磷酸。 反应通常在受控的温度和 pH 条件下进行,以确保稳定性和有效性 .

形成的主要产物: 替莫三酮降解形成的主要产物包括各种毒性较低、更环保的副产物。 这些副产物是通过水解和光解等过程形成的 .

科学研究应用

Chemical Properties and Mechanism of Action

Tembotrione belongs to the triketone class of herbicides, functioning by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids in plants. This inhibition leads to the bleaching of chlorophyll and ultimately plant death, particularly in susceptible weed species. The compound has a favorable environmental profile, with low toxicity to non-target organisms when applied according to recommended guidelines .

Field Studies and Efficacy

Numerous field studies have assessed the efficacy of this compound in controlling various weed species while promoting maize growth. Below are key findings from notable research:

- Weed Control Efficiency : this compound effectively reduced the density and biomass of several weed species, including both grasses and broadleaf weeds. For instance, applications at rates of 110 g ha and 120 g ha significantly outperformed lower doses and traditional herbicides like atrazine in controlling weeds such as Commelina spp. and Amaranthus spp. .

- Impact on Maize Yield : Studies have shown that maize treated with this compound yielded higher grain outputs compared to untreated controls. Specifically, applications at 110 g ha resulted in grain yields of 5.43 t ha, compared to 5.00 t ha from conventional practices . Increased herbicide doses correlated with improved yield attributes, such as cob length and girth.

- Application Timing and Method : this compound is typically applied post-emergence, ideally between crop emergence and the V8 developmental stage (when the plant has more than eight visible leaves). Effective application strategies include using surfactants to enhance herbicide efficacy .

Case Study 1: Efficacy Against Specific Weeds

A study conducted in Chile evaluated the performance of this compound against various weed species in maize fields. It was found that at a rate of 120 g ha, this compound significantly reduced the biomass of both grassy and broadleaf weeds compared to untreated controls. The study emphasized that combining this compound with surfactants further enhanced its effectiveness, achieving nearly complete control of specific troublesome weeds .

Case Study 2: Yield Improvement

Another research project analyzed the impact of this compound on maize yield across different application rates. The results indicated that higher doses not only controlled weeds more effectively but also led to an increase in grain yield by approximately 11% compared to lower rates or other herbicides like atrazine . This study underlined the importance of dosage in achieving optimal results.

Data Summary Table

| Application Rate (g ha) | Weed Density Reduction (%) | Maize Grain Yield (t ha) | Notes |

|---|---|---|---|

| 100 | 60 | 5.30 | Lower efficacy compared to higher rates |

| 110 | 75 | 5.43 | Effective against Commelina spp. |

| 120 | 85 | 5.60 | Best results when combined with surfactants |

作用机制

Tembotrione exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for the protection of chlorophyll in plants. By inhibiting HPPD, this compound disrupts the production of these compounds, leading to the destruction of chlorophyll and ultimately causing the death of the weed .

相似化合物的比较

替莫三酮属于三酮类除草剂,其中还包括草铵膦和双环嘧啶酮等化合物。与这些类似化合物相比,替莫三酮以其高选择性和内吸作用而闻名,使其在玉米田中特别有效。 其他类似化合物包括异噁唑类除草剂异噁草酮和吡唑啉酮类除草剂吡嘧磺隆 .

结论

替莫三酮是一种高效的除草剂,在农业和环境科学中具有广泛的应用。其独特的作用机理和高选择性使其成为杂草管理的宝贵工具,有助于提高作物产量和品质。

生物活性

Tembotrione, a selective herbicide belonging to the class of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, is primarily used for controlling a broad spectrum of weeds in maize cultivation. Its mechanism of action involves the inhibition of HPPD, an enzyme crucial for the biosynthesis of carotenoids and tocopherols, thereby disrupting photosynthesis and leading to plant death. This article explores the biological activity of this compound, focusing on its efficacy, resistance mechanisms, and ecological impact.

This compound inhibits HPPD (EC 1.13.11.27), which catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor in the biosynthesis of important plant metabolites like plastoquinone and α-tocopherols. The disruption of these pathways results in the accumulation of toxic metabolites and ultimately leads to plant mortality .

Efficacy Against Weeds

This compound has demonstrated significant effectiveness in controlling various weed species in maize fields. Field studies reveal that it effectively reduces biomass and enhances crop yield when applied at recommended rates. For instance, a study reported that applying this compound at 88 g ha⁻¹ resulted in superior weed control compared to lower rates or alternative herbicide mixtures .

Table 1: Efficacy of this compound on Different Weed Species

| Weed Species | Application Rate (g ha⁻¹) | Control Efficacy (%) |

|---|---|---|

| Chenopodium album | 88 | 95 |

| Brassica napus | 44 | 90 |

| Vicia arvensis | 22 | 85 |

Resistance Mechanisms

Resistance to this compound has been documented in various weed populations, particularly Palmer amaranth (Amaranthus palmeri). A notable case study from Kansas highlighted a population (KCTR) that exhibited a resistance level 23 times greater than a susceptible counterpart (KSS). The resistance was linked to enhanced metabolic degradation facilitated by increased expression of the cytochrome P450 enzyme CYP81E8, which metabolizes this compound more rapidly .

Case Study: Palmer Amaranth Resistance

- Location : Kansas, USA

- Resistant Population : KCTR

- Susceptible Population : KSS

- Resistance Factor : 23x

- Metabolic Rate : >95% metabolism at 6 hours post-treatment in KCTR vs. 50% in KSS.

The study indicated that co-application of cytochrome P450 inhibitors could reverse resistance, suggesting potential strategies for managing resistant weed populations .

Ecotoxicological Considerations

Recent research has raised concerns about the ecological impact of this compound. A study investigating its endocrine-disrupting effects found that exposure to this compound affected hormone levels in Wistar rats, indicating potential risks to non-target organisms . These findings underscore the importance of evaluating herbicide applications within an integrated pest management framework to mitigate adverse environmental impacts.

Table 2: Endocrine Disruption Potential of this compound

| Treatment Group | Hormone Level Change (%) |

|---|---|

| Control | - |

| This compound | +30% |

| Ethinylestradiol | +50% |

属性

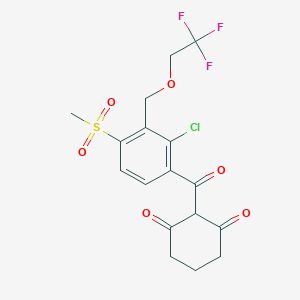

IUPAC Name |

2-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3O6S/c1-28(25,26)13-6-5-9(15(18)10(13)7-27-8-17(19,20)21)16(24)14-11(22)3-2-4-12(14)23/h5-6,14H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQAXCIUEPFPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047037 | |

| Record name | Tembotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO and methylene chloride >600, acetone 300-600, ethyl acetate 180.2, toluene 75.7, hexane 47.6, ethanol 8.2 (all in mg/L, 20 °C), In water, 0.22 (pH 4), 28.3 (pH 7) (both in g/L, 20 °C) | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.56 at 20 °C | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.1X10-5 mPa (20 °C) /SRC: 8.3X10-11mm Hg at 20 °C/ | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tembotrione is a broad-spectrum early and mid-postemergence herbicide that belongs to the triketone class of herbicides. It acts by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), which leads to chlorophyll destruction by photooxidation and causes bleaching of emerging foliar tissue. In mammals, HPPD is a key enzyme in the catabolism of tyrosine. It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate. Inhibition of HPPD leads to a reconversion of HPP to tyrosine and a consequent increase in blood tyrosine concentrations (tyrosinemia). | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Beige powder | |

CAS No. |

335104-84-2 | |

| Record name | Tembotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335104-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tembotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335104842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tembotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMBOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA5UZ202KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123 °C, MP: 117 °C | |

| Record name | Tembotrione | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tembotrione targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. [, , , , , ]

A: Inhibition of HPPD disrupts the biosynthesis of carotenoids, essential pigments protecting chlorophyll from photo-oxidative damage. This leads to chlorophyll degradation and ultimately plant death. [, , , , ]

A: Susceptible plants exhibit bleaching, turning a pale yellow or white as chlorophyll degrades. [, , , ]

ANone: While the provided papers do not contain detailed spectroscopic data, such information can be found in chemical databases or specialized publications focusing on the compound's characterization.

A: Research suggests that this compound possesses residual activity, influencing the growth of succeeding crops planted after corn. This effect is particularly evident in soils with higher clay and organic matter content. [, , , ]

A: this compound's sorption and degradation are influenced by soil pH, clay content, and organic matter. [, , ] Its movement in soil is significantly affected by long-term fertilization practices. []

A: Yes, resistance to this compound has been identified in Palmer amaranth (Amaranthus palmeri) populations. [] Additionally, differential sensitivity to this compound has been observed in Panicum species, highlighting the potential for resistance development. []

A: Enhanced metabolism of this compound, likely driven by increased expression of the CYP81E8 gene, is implicated in resistance development in Palmer amaranth. []

A: Producers have reported instances of this compound carryover affecting succeeding crops like carrots and sugar beets. These effects are attributed to the herbicide's residual activity in the soil. [, ]

A: The carryover effects observed in subsequent crops highlight the potential for this compound to impact soil health and biodiversity. [, ] Further research is needed to thoroughly assess the long-term environmental impacts of this compound use.

A: Yes, various other herbicides, including atrazine, mesotrione, topramezone, and S-metolachlor, are used for weed management in corn. These herbicides may have different modes of action and efficacy profiles compared to this compound. [, , , , , , ]

A: Factors to consider include the specific weed spectrum, potential for crop injury, cost-effectiveness, environmental impact, and the risk of resistance development. [, , , , , , ]

A: Research suggests that while this compound is not currently registered for use in crops like wheat and sorghum, there is potential to develop resistant varieties through breeding or genetic modification. [, ]

A: this compound is typically applied post-emergence. Early post-emergence application in combination with atrazine has been shown to be effective. [, , , , , ]

A: The addition of methylated seed oil (MSO) and ammonium nitrate (AMN) adjuvants has been shown to improve weed control efficacy when this compound is applied at reduced rates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。